7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
7-(2,6-Dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core. Key structural elements include:
- A 2,6-dimethylmorpholine-4-carbonyl group at position 7, which introduces a rigid, polar moiety that may enhance solubility and target binding.
- A 5-methyl substituent, contributing to steric stabilization and metabolic resistance.
- A 2-phenyl group, likely influencing aromatic stacking interactions in biological targets.
Properties
IUPAC Name |
7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-23(10-14(2)27-13)19(25)16-11-22(3)12-17-18(16)21-24(20(17)26)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMADGJYDMULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , with the CAS number 921507-25-7 , is a novel pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 366.4 g/mol
- Structure : The compound features a unique pyrazolo[4,3-c]pyridine core substituted with a dimethylmorpholine group and a phenyl moiety.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity. It has been evaluated for its effectiveness against various viral infections, particularly focusing on its mechanism as an inhibitor of specific kinases involved in viral replication.
- Inhibition of AAK1 and GAK :
- The compound has been shown to selectively inhibit the adaptor protein complex 1 (AP1) kinase AAK1 and the cyclin G-associated kinase (GAK), which are crucial for the entry of viruses into host cells. In vitro studies demonstrated that the compound effectively reduced the phosphorylation levels of AP2M1, indicating its role in modulating viral entry pathways .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for potential anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at the G1 phase in certain cancer cell lines.
- Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death in malignant cells.
Study 1: Antiviral Efficacy
A recent study assessed the efficacy of the compound against Dengue virus (DENV). The results demonstrated an EC50 value of approximately 5.83 µM, indicating potent antiviral activity. The compound's selectivity index was also favorable, suggesting minimal cytotoxicity at therapeutic concentrations .
Study 2: Anticancer Potential
In a separate investigation focusing on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. IC50 values were determined to be around 10 µM, showcasing its potential as a chemotherapeutic agent .
Summary of Biological Activities
| Activity Type | Mechanism of Action | EC50/IC50 Values |
|---|---|---|
| Antiviral | Inhibition of AAK1 and GAK; modulation of AP2M1 | EC50 = 5.83 µM |
| Anticancer | Induction of apoptosis; cell cycle arrest | IC50 = 10 µM |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives (Table 1).
Table 1: Comparison of Structural Features and Properties
Key Observations:
Core Heterocycle Differences: The target compound and 8h share a pyrazolo[4,3-c]pyridine core, but 8h is fused with a quinoline system, which is associated with DNA gyrase inhibition in antibiotics . The pyrazolo[4,3-d]pyrimidine core in the AOAC compound () is structurally closer to PDE inhibitors like sildenafil analogs .
Substituent Analysis: The 2,6-dimethylmorpholine-4-carbonyl group in the target compound contrasts with 8h’s carboxylic acid and fluoro groups, suggesting divergent solubility and target engagement (e.g., ionizable vs. non-ionizable groups) . The sulfonylpiperazine and deuterated methyl in the AOAC compound highlight strategies for metabolic stability and enzyme selectivity, whereas the target compound’s morpholine group may optimize pharmacokinetics .
Functional Implications: The 2-phenyl group in the target compound could enhance hydrophobic interactions in binding pockets, similar to aromatic substituents in kinase inhibitors. 8h’s fluoro and methoxy groups are typical in quinolones for bacterial target penetration, indicating divergent applications compared to the target compound .
Research Findings and Pharmacological Insights
While direct activity data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition : Pyrazolo-pyridine derivatives often target kinases (e.g., JAK, PI3K). The morpholine group may facilitate ATP-binding pocket interactions .
- PDE Modulation : The AOAC compound’s pyrazolo-pyrimidine core suggests PDE5 inhibition, but the target compound’s lack of a sulfonyl group may shift selectivity toward other PDE isoforms .
- Physicochemical Properties: The morpholine carbonyl in the target compound likely improves aqueous solubility compared to 8h’s lipophilic cyclopropyl and quinoline groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
